4-(Dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered interest for its potential therapeutic applications. This compound belongs to a class of molecules designed to target specific biological pathways, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. Its structure incorporates a dipropylsulfamoyl group and an oxadiazole moiety, which are believed to contribute to its biological activity.
The compound is referenced in various scientific studies and patents that explore its synthesis and biological properties. Notably, research has highlighted similar derivatives that exhibit promising pharmacological activities, particularly in inhibiting glycogen synthase kinase 3 beta, a key enzyme implicated in Alzheimer’s disease pathology .
4-(Dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can be classified as a sulfonamide derivative due to the presence of the sulfamoyl group. It also falls under the category of oxadiazole-containing compounds, which are known for their diverse biological activities.
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
The synthetic route may require specific reagents and conditions to ensure high yields and purity. Techniques such as chromatography are commonly employed for purification purposes.
The molecular formula for this compound is , with a molecular weight of approximately 336.41 g/mol.
In biological systems, 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide may undergo various chemical reactions:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
The mechanism of action for 4-(dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide primarily involves inhibition of glycogen synthase kinase 3 beta. This inhibition plays a critical role in modulating neuroinflammatory responses and tau phosphorylation pathways associated with Alzheimer’s disease.
Research indicates that related compounds have demonstrated significant inhibition (IC50 values) against glycogen synthase kinase 3 beta, showcasing their potential as therapeutic agents .
The compound is expected to exhibit moderate solubility in polar solvents due to its sulfonamide and amide functionalities. Its melting point and boiling point would need to be determined experimentally.
Key chemical properties include:
Relevant analyses should include stability studies under various pH conditions and temperature variations.
4-(Dipropylsulfamoyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide holds potential applications in:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7